2-(4-Phenylthiazol-2-yl)malononitrile

Antimicrobial resistance Thiazole Minimum inhibitory concentration

2-(4-Phenylthiazol-2-yl)malononitrile (CAS 58350-97-3, molecular formula C₁₂H₇N₃S, molecular weight 225.27 g/mol) is a 4-phenyl-substituted thiazole bearing a geminal dinitrile moiety at the 2-position. In solution, the compound exists as a proton-transfer tautomer with 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile (CAS 130286-65-6), the latter being the predominant bioactive form characterized in the primary literature and the entity for which the bulk of quantitative biological data exists.

Molecular Formula C12H7N3S
Molecular Weight 225.27 g/mol
Cat. No. B250615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylthiazol-2-yl)malononitrile
Molecular FormulaC12H7N3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N
InChIInChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,10H
InChIKeyNORONYJVLRVVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenylthiazol-2-yl)malononitrile – A Procurement-Focused, Micro-Targeted Catalog Primer for Comparator-Driven Selection


2-(4-Phenylthiazol-2-yl)malononitrile (CAS 58350-97-3, molecular formula C₁₂H₇N₃S, molecular weight 225.27 g/mol) is a 4-phenyl-substituted thiazole bearing a geminal dinitrile moiety at the 2-position . In solution, the compound exists as a proton-transfer tautomer with 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile (CAS 130286-65-6), the latter being the predominant bioactive form characterized in the primary literature and the entity for which the bulk of quantitative biological data exists [1]. This tautomeric equilibrium has direct consequences for solubility, chromatographic behavior, and biological readout, making it a critical parameter for scientific selection prior to procurement. The closest in-class analogs are derivatives that result from condensation at the active methylene site—namely the pyrazole-diamine (VI), benzylidene (VII), and phenylazo (VIII) derivatives—as well as the downstream pyrazolo[1,5-a]pyrimidine fusion product (X).

Why 2-(4-Phenylthiazol-2-yl)malononitrile Cannot Be Replaced by a Higher-Molecular-Weight Derivative or a Generic Thiazole


All four compounds in the V–VIII series share an identical 4-phenylthiazole core; yet their antimicrobial minimum inhibitory concentrations (MICs) diverge by factors of up to 50-fold when measured under identical broth microdilution conditions [1]. This divergence arises not from the core scaffold but from the electronic and steric influence of the substituent at the 2-ylidene position. The parent compound (V) is the smallest, most synthetically accessible member of the series and carries a reactive malononitrile group that has been shown to undergo chemoselective cyclocondensation with hydrazine, benzylidenes, and diazonium salts to yield fused pyrazole and pyrimidine systems that are impossible to access from generic 2-aminothiazole or 2-methylthiazole precursors [1][2]. Substituting a derivative such as the benzylidene analog (VII) or the phenylazo analog (VIII) for the parent (V) therefore changes not only biological potency but also the downstream synthetic trajectory and solubility profile, breaking any assumption of functional fungibility within this congeneric series [1].

Product-Specific, Comparator-Anchored Quantitative Evidence Guide for 2-(4-Phenylthiazol-2-yl)malononitrile


Antimicrobial Potency Rank Order: Compound V vs. Close Derivatives VI, VII, and VIII Across a Standardized Microbial Panel

Among the four directly comparable congeners V–VIII, the parent 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile (V) exhibits the most potent and most balanced antimicrobial profile. Against Escherichia coli (n=20 strains), compound V gave an MIC range of 5–15 μg/mL, which is 5-fold lower than the pyrazole derivative VI (25–50 μg/mL), equipotent to the benzylidene derivative VII (5–10 μg/mL), and >10-fold lower than the phenylazo derivative VIII (50–400 μg/mL) [1]. Against Candida albicans (n=10 strains), compound V (MIC 5–10 μg/mL) outperformed all three comparators: VI (25–30 μg/mL), VII (45–50 μg/mL), and the reference antibiotic piperacillin (60 μg/mL) [1]. Against MRSA (n=20), compound V (MIC 200–250 μg/mL) maintained superiority over VI (400–500 μg/mL) and VII (625–750 μg/mL), although cefotaxime (12.5 μg/mL) remained more potent on a per-weight basis [1].

Antimicrobial resistance Thiazole Minimum inhibitory concentration Gram-negative bacteria

Gram-Negative Selectivity: Differential Inhibition of E. coli vs. Gram-Positive Strains Relative to Pyrazole-Diamine VI

Compound V and compound VI display an inverted selectivity profile with respect to bacterial Gram status. Compound VI is more potent against Gram-positive bacteria than Gram-negative strains, whereas compound V demonstrates higher potency against Gram-negative bacteria [1]. Quantitatively, against E. coli (Gram-negative), compound V yields an MIC of 5–15 μg/mL, a >3-fold advantage over compound VI (25–50 μg/mL). Against Bacillus spp. (Gram-positive), the trend reverses: compound V (MIC 50–70 μg/mL) is approximately 1.5- to 2-fold less active than compound VI (MIC 25–30 μg/mL) [1]. The dose-response curves further confirm a pronounced linear relationship between bacterial growth inhibition and compound V concentration for E. coli and P. aeruginosa, a feature not observed with the hydrophobic derivatives VII and VIII [1].

Gram-negative selectivity Antimicrobial spectrum Structure-activity relationship Thiazole

Hydrophobicity–Activity Correlation: Physical-Chemical Rationale for the Superiority of Compound V over Phenylazo Analog VIII

A direct correlation between antimicrobial potency and compound hydrophilicity was demonstrated experimentally within the V–VIII series. Compound V, possessing the lowest molecular complexity (MW 225.27) and the most polar malononitrile group, exhibited a linear dose–response relationship against MRSA and P. aeruginosa, indicating rapid aqueous-phase transport across the bacterial cell wall [1]. In contrast, the highly hydrophobic phenylazo derivative VIII (MW 329.4) showed a non-linear response with a threshold-dependent inhibition pattern: against P. aeruginosa, compound VIII required a concentration of ≥450 μg/mL to trigger meaningful growth inhibition, whereas compound V achieved inhibition at concentrations an order of magnitude lower (5–15 μg/mL on E. coli; 200–250 μg/mL on MRSA) [1]. The study explicitly concludes that the hydrophobicity of compounds VII and VIII hinders their transport through the bacterial cell wall, resulting in modest activity at low-to-moderate concentrations [1].

Hydrophobicity Quantitative structure-activity relationship (QSAR) Bacterial cell wall permeability Thiazole

Synthetic Access and Fused-Heterocycle Divergent Space: Compound V as the Exclusive Entry Point

2-(4-Phenylthiazol-2(3H)-ylidene)malononitrile (V) is the only compound in the V–VIII series that serves as a viable precursor for the construction of fused thiazolo-pyrimidine and thiazolo-pyridine ring systems. Reaction of V with hydrazine hydrate yields 4-(4-phenylthiazol-2-yl)-1H-pyrazole-3,5-diamine (VI), while condensation with benzylidenemalononitrile produces VII and coupling with benzenediazonium chloride gives VIII [1]. Furthermore, V reacts with enaminonitrile IX to form the novel 3-(4-phenylthiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2,7-diamine (X), a structure confirmed by X-ray crystallography (CCDC 795153) [1]. In independent work, V was shown to undergo cyclocondensation with cyanatoacetophenone to access thiazolo[3,2-a]pyridine and thiazolo[3,2-c]pyrimidine scaffolds [2]. No other member of the V–VIII series (VI, VII, or VIII) permits this divergent synthetic entry into fused heterocycles because their reactive malononitrile site has already been consumed or blocked by prior derivatization.

Heterocyclic synthesis Thiazolo-pyrimidine Building block Cyclocondensation

Tautomeric Identity: The Distinction Between CAS 58350-97-3 and CAS 130286-65-6 Is Biologically Consequential

The compound name '2-(4-Phenylthiazol-2-yl)malononitrile' (CAS 58350-97-3) corresponds to the CH(CN)₂ tautomer, whereas the biologically characterized antimicrobial agent is its ylidene tautomer, 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile (CAS 130286-65-6). All published MIC data, dose-response curves, and synthetic transformations originate from the ylidene form, which is synthesized via condensation of 1-phenyl-2-thiocyanatoethanone with malononitrile [1]. Procurement of the non-ylidene tautomer (CAS 58350-97-3) without explicit specification of the tautomeric ratio introduces an uncontrolled variable into any biological assay, as the two forms exhibit different hydrogen-bond donor/acceptor capacities, UV–Vis absorbance maxima, and potentially different equilibrium populations in aqueous versus organic media [1]. Suppliers listing CAS 130286-65-6 typically report purity ≥95% and provide the compound as the bioactive ylidene tautomer, making it the procurement specification of choice for antimicrobial screening .

Tautomerism Chemical identity Bioactivity Procurement specification

Scientifically Validated, Procurement-Anchored Application Scenarios for 2-(4-Phenylthiazol-2-yl)malononitrile


Primary Hit-Finding and Antimicrobial Susceptibility Screening Against Multidrug-Resistant Gram-Negative Pathogens

Compound V is the optimal entry point for screening campaigns that prioritize Gram-negative activity. The quantitative data show that compound V delivers an MIC of 5–15 μg/mL against E. coli and linear, concentration-dependent killing of P. aeruginosa, outperforming analogs VI, VII, and VIII under identical broth microdilution conditions [1]. Researchers should procure CAS 130286-65-6 (ylidene tautomer) at ≥95% purity, confirm identity by ¹H NMR (diagnostic ylidene proton signal), and use the published MIC panel as a positive-control benchmark to validate assay reproducibility before expanding into derivative synthesis [1].

Divergent Medicinal Chemistry Synthesis for Fused Thiazolo-Pyrimidine and Pyrazolo-Thiazole Library Construction

When the research goal is to generate a structurally diverse heterocyclic library, compound V is the only member of the V–VIII series that retains the reactive malononitrile moiety required for cyclocondensation with hydrazine, enaminonitriles, and cyanatoacetophenone [1][2]. The X-ray validated structure of the pyrazolo[1,5-a]pyrimidine product (CCDC 795153) provides a crystallographic reference for library members [1]. Procurement specifications should require the ylidene tautomer (CAS 130286-65-6) to ensure consistency with published synthetic protocols, and the supplier's certificate of analysis should report residual solvent levels (EtOH, piperidine) to avoid interference with subsequent synthetic steps.

Physicochemical Profiling and QSAR Model Development for Thiazole-Derived Antimicrobials

The V–VIII congeneric series provides a well-controlled dataset for hydrophobicity–activity modeling. Compound V serves as the reference hydrophilic anchor point (linear dose-response, low logP estimate), while compounds VII and VIII represent the hydrophobic extremes (non-linear, threshold-dependent inhibition) [1]. Researchers building QSAR or machine learning models for thiazole antimicrobials should procure all four compounds (V, VI, VII, VIII) from a single supplier lot to minimize batch-to-batch variability, with compound V as the essential reference compound against which all derived models are calibrated.

Antifungal Lead Identification Targeting Candida albicans

Compound V exhibits an MIC range of 5–10 μg/mL against C. albicans, which is 2.5- to 5-fold more potent than the nearest analog VI (25–30 μg/mL) and approximately 6-fold more potent than the clinical comparator piperacillin (60 μg/mL) in the same assay [1]. This potency advantage, combined with the compound's lower molecular weight and higher aqueous solubility relative to VII and VIII, positions V as a preferred starting scaffold for antifungal lead optimization campaigns [1].

Quote Request

Request a Quote for 2-(4-Phenylthiazol-2-yl)malononitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.